molecular formula C15H14O4 B11480213 (1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one

(1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one

Cat. No.: B11480213
M. Wt: 258.27 g/mol
InChI Key: IWMIXZGEYZWXFT-ZMBSVCMPSA-N
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Description

(1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4210~2,4~]nonan-5-one is a complex organic compound with a unique tricyclic structure This compound is characterized by its rigid framework and the presence of a 4-methylbenzoyl group, which imparts specific chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by cyclization.

    Introduction of the 4-methylbenzoyl group: This step involves the acylation of the tricyclic core using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one serves as a valuable intermediate for the construction of complex molecular architectures. Its rigid structure and functional groups make it a useful building block for the synthesis of natural products and pharmaceuticals.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for interactions with specific biological targets, making it a candidate for the development of therapeutic agents.

Industry

In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the tricyclic core provides a rigid scaffold that can fit into specific binding sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar carbonyl group but lacking the tricyclic structure.

    Disilanes: Organosilicon compounds with Si-Si bonds that share some electronic properties with the tricyclic core of the target compound.

Uniqueness

(1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one is unique due to its rigid tricyclic structure and the presence of a 4-methylbenzoyl group. This combination of features imparts specific chemical reactivity and potential for diverse applications that are not shared by simpler or structurally different compounds.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-one

InChI

InChI=1S/C15H14O4/c1-7-2-4-8(5-3-7)13(16)11-10-9-6-18-15(19-9)14(17)12(10)11/h2-5,9-12,15H,6H2,1H3/t9-,10+,11?,12+,15-/m1/s1

InChI Key

IWMIXZGEYZWXFT-ZMBSVCMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2[C@H]3[C@@H]2C(=O)[C@@H]4OC[C@H]3O4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C3C2C(=O)C4OCC3O4

Origin of Product

United States

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